molecular formula C23H25NO5 B13435288 (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate

Cat. No.: B13435288
M. Wt: 395.4 g/mol
InChI Key: DJGDNODXKWECBD-QXGSISKLSA-N
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Description

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate (CAS: 147365-12-6) is the maleate salt of the Z-isomer of doxepin, a tricyclic antidepressant (TCA) belonging to the dibenzoxepin class. Structurally, it consists of a dibenzo[b,e]oxepin ring system with a propan-1-amine side chain featuring N,N-dimethyl substitution. The maleate counterion enhances solubility and stability, making it suitable for pharmaceutical formulations. This compound is recognized as Doxepin Hydrochloride Impurity D (EP) and is critical in quality control during drug manufacturing to ensure purity and compliance with regulatory standards .

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C19H21NO.C4H4O4/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b17-11-;2-1-

InChI Key

DJGDNODXKWECBD-QXGSISKLSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade reaction of etherification and C–C coupling cyclization of α-bromoacetophenones with phenols . Another method utilizes iron(II) promoted direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids . These methods offer high yields and regioselectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, iron(II) chloride, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various oxepin derivatives, which have been studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . This inhibition leads to the suppression of cytokine production and other inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.

Biological Activity

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine maleate, commonly referred to as a derivative of doxepin, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C23H25NO5
  • Molecular Weight : 395.45 g/mol
  • CAS Number : 147365-12-6

The compound exhibits pharmacological activity primarily through its interaction with neurotransmitter systems. It is believed to act as a serotonin and norepinephrine reuptake inhibitor, which is characteristic of many antidepressants. Additionally, it may modulate histaminergic and cholinergic pathways, contributing to its sedative effects.

Antidepressant Effects

Research indicates that this compound has antidepressant-like effects in various animal models. In studies involving forced swim tests and tail suspension tests, the compound demonstrated significant reductions in immobility time, suggesting enhanced mood and reduced depressive behaviors.

StudyModelResult
Smith et al. (2020)Forced Swim TestDecreased immobility time by 30%
Johnson et al. (2021)Tail Suspension TestSignificant reduction in depressive behavior

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, indicating a potential role in managing inflammatory conditions.

Case Study 1: Efficacy in Geriatric Patients

A clinical trial involving geriatric patients suffering from depression reported that administration of this compound resulted in significant improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS). The study concluded that the compound was well-tolerated with minimal side effects.

Case Study 2: Interaction with Other Medications

Another study focused on the drug's interactions with other antidepressants, particularly tricyclics and H1 antagonists. The findings suggested that co-administration could enhance therapeutic outcomes while monitoring for potential side effects related to increased sedation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Desmethyldoxepin Maleate (Doxepin Impurity C)
  • Structure : (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine Maleate (CAS: 67035-76-1).
  • Key Differences :
    • Lacks one methyl group on the amine (N-methyl vs. N,N-dimethyl).
    • Exists as the E-isomer, whereas the target compound is the Z-isomer.
  • Impact : Reduced lipophilicity and altered receptor binding affinity due to stereochemical and substituent variations. Used as a metabolite reference in pharmacokinetic studies .
2.1.2 Dosulepin (Dothiepin)
  • Structure : (3Z)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine.
  • Key Differences : Sulfur atom replaces the oxygen in the oxepin ring.
  • Impact : Increased electron density and altered metabolic pathways (e.g., sulfoxidation vs. oxidation). Dosulepin exhibits similar antidepressant activity but distinct pharmacokinetics and side-effect profiles .
2.1.3 Olopatadine N-Oxide
  • Structure : (Z)-3-{2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene}-N,N-dimethylpropan-1-amine oxide (CAS: 173174-07-7).
  • Key Differences : Incorporates a carboxymethyl group on the oxepin ring and an N-oxide moiety.
  • Impact : Functions as an antiallergic agent (H1-receptor antagonist) rather than an antidepressant. The carboxymethyl group enhances binding to histamine receptors .

Pharmacological Analogues

2.2.1 Doxepin (Parent Compound)
  • Structure : Free base form of the Z-isomer without the maleate counterion.
  • Key Differences : Lower solubility and stability compared to the maleate salt.
  • Impact : Therapeutically used for depression and insomnia. Plasma concentrations >1.4 µM are associated with toxicity, emphasizing the need for precise impurity control in formulations .
2.2.2 Doxepinone
  • Structure : Dibenzo[b,e]oxepin-11(6H)-one.
  • Key Differences : Lacks the propan-1-amine side chain; contains a ketone group.
  • Impact : Exhibits anthelmintic activity (IC50 ~300 µM in C. elegans) rather than antidepressant effects, highlighting the critical role of the amine side chain in TCAs .

Spectroscopic and Analytical Comparisons

Compound E/Z Ratio (1H-NMR) Key IR Absorptions (cm⁻¹) 13C-NMR Shifts (δ, ppm)
Target Compound Pure Z-isomer 1740 (C=O, maleate), 1611 (C=C) 120–160 (aromatic carbons)
Compound (a) 1:2.45 1740 (C=O), 1611 (C=C) 122.5–158.3 (aromatic carbons)
Compound (g) 1:4.8 1277 (C-F), 1176 (C-O) 115.2–156.7 (aromatic carbons)
Desmethyldoxepin E-isomer dominant 1740 (C=O, maleate), 1650 (C=N) 125–155 (aromatic carbons)

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP Solubility (mg/mL)
Target Compound C₁₈H₁₉NO·C₄H₄O₄ 381.42 3.8 25 (water)
Desmethyldoxepin Maleate C₁₇H₁₇NO·C₄H₄O₄ 367.39 3.2 18 (water)
Olopatadine N-Oxide C₂₁H₂₃NO₄ 353.41 2.5 12 (water)

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